4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Overview
Description
4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H19F3N2O3S and a molecular weight of 328.36 g/mol. This compound is known for its unique structure, which includes a cyclohexene ring substituted with a 4-methylpiperazine group and a trifluoromethanesulfonate group. It is commonly used in various scientific research applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclohex-1-en-1-yl trifluoromethanesulfonate with 4-methylpiperazine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool in biochemical studies.
Mechanism of Action
When compared to similar compounds, 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate stands out due to its unique structure and reactivity. Similar compounds may include other cyclohexene derivatives or trifluoromethanesulfonate esters, but the presence of the 4-methylpiperazine group adds a distinct chemical behavior.
Comparison with Similar Compounds
Cyclohex-1-en-1-yl trifluoromethanesulfonate
4-Methylpiperazine
Other trifluoromethanesulfonate esters
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
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Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)cyclohexen-1-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3S/c1-16-6-8-17(9-7-16)10-2-4-11(5-3-10)20-21(18,19)12(13,14)15/h4,10H,2-3,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLXEWWJGZMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(=CC2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731331 | |
Record name | 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046793-61-6 | |
Record name | 4-(4-Methyl-1-piperazinyl)-1-cyclohexen-1-yl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046793-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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